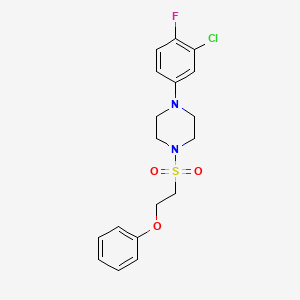

1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine

CAS No.: 1351609-43-2

Cat. No.: VC6156385

Molecular Formula: C18H20ClFN2O3S

Molecular Weight: 398.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351609-43-2 |

|---|---|

| Molecular Formula | C18H20ClFN2O3S |

| Molecular Weight | 398.88 |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |

| Standard InChI | InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |

| Standard InChI Key | BPWXYNVJRGCQND-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC(=C(C=C2)F)Cl)S(=O)(=O)CCOC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

-

Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.

-

3-Chloro-4-fluorophenyl group: An aromatic substituent with electron-withdrawing halogens at the 3- and 4-positions, influencing electronic distribution and steric interactions.

-

2-Phenoxyethylsulfonyl moiety: A sulfonamide-linked phenoxyethyl chain contributing to solubility and potential target binding.

The IUPAC name, 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine, reflects this arrangement. The Standard InChI key (InChI=1S/C18H20ClFN2O3S/c19-17-14-15(6-7-18(17)20)21-8-10-22(11-9-21)26(23,24)13-12-25-16-4-2-1-3-5-16/h1-7,14H,8-13H2) confirms the connectivity and stereochemistry .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1351609-43-2 | |

| Molecular Formula | ||

| Molecular Weight | 398.88 g/mol | |

| IUPAC Name | 1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |

Electronic and Steric Considerations

The chloro and fluoro substituents on the phenyl ring induce electron-deficient aromatic systems, potentially enhancing interactions with electron-rich biological targets. The sulfonyl group () serves as a polar, hydrogen-bond acceptor, while the phenoxyethyl chain introduces lipophilicity, balancing the molecule’s amphiphilic character.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Chloro-4-fluorophenyl)-4-((2-phenoxyethyl)sulfonyl)piperazine typically follows a multi-step sequence:

-

Piperazine Functionalization:

-

The piperazine core is first substituted at the 1-position with the 3-chloro-4-fluorophenyl group. This may involve nucleophilic aromatic substitution (SNAr) using a halogenated benzene derivative under basic conditions.

-

-

Sulfonylation:

-

Introduction of the sulfonyl group at the 4-position of piperazine via reaction with 2-phenoxyethylsulfonyl chloride. Sulfonylation typically proceeds in aprotic solvents (e.g., dichloromethane) with tertiary amine bases to scavenge HCl.

-

-

Purification:

Table 2: Representative Reaction Conditions from Analogous Syntheses

| Reaction Step | Conditions | Yield | Source |

|---|---|---|---|

| Nucleophilic Substitution | NaH/DMF, 0–25°C, 36 h | 100% | |

| Sulfonylation | , DCM, EtN | 85–95% | |

| Reduction | /Pd-C, THF | 84% |

Challenges in Scale-Up

Industrial-scale production faces hurdles such as:

-

Exothermic Reactions: Sulfonylation steps require controlled temperature to prevent runaway reactions.

-

Purification Complexity: High-polarity sulfonamides often necessitate gradient chromatography, increasing costs .

Physicochemical Properties

Predicted Properties

While experimental data on melting point, solubility, and stability remain unpublished, computational models suggest:

-

LogP: ~3.2 (moderate lipophilicity due to aromatic and sulfonyl groups)

-

Aqueous Solubility: <1 mg/mL (pH 7.4), requiring formulation with co-solvents for biological testing.

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks at 1340 cm (asymmetric S=O stretch) and 1160 cm (symmetric S=O stretch) .

-

H NMR: Aromatic protons (δ 7.2–7.8 ppm), piperazine CH (δ 2.8–3.5 ppm), and phenoxy CH (δ 4.1–4.3 ppm).

Research Gaps and Future Directions

Priority Investigations

-

In Vitro Screening: Evaluate affinity for CNS targets (e.g., dopamine D, serotonin 5-HT).

-

ADMET Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and hERG inhibition.

-

X-ray Crystallography: Resolve 3D structure to guide structure-based drug design.

Synthetic Chemistry Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume